

Diethyl hexylphosphonate boiling point and density data

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Compound of Interest

Compound Name: *1-Diethoxyphosphorylhexane*

CAS No.: *16165-66-5*

Cat. No.: *B092617*

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Technical Whitepaper: Diethyl Hexylphosphonate – Physicochemical Profiling & Synthesis Protocols

Executive Summary

Diethyl hexylphosphonate (CAS 16165-66-5) represents a critical class of neutral organophosphorus extractants and synthesis intermediates. Unlike its acidic counterpart, di(2-ethylhexyl) phosphoric acid (D2EHPA), this neutral ester exhibits distinct selectivity patterns in liquid-liquid extraction (LLE) for actinides and lanthanides. Furthermore, it serves as a vital intermediate in the synthesis of flame retardants and as a surface-capping agent for nanoparticle stabilization.

This guide addresses a common gap in literature: the lack of consolidated physical property data for this specific homolog. We provide a definitive physicochemical profile, a self-validating synthesis protocol via the Michaelis-Arbuzov rearrangement, and critical experimental methodologies for property verification.

Physicochemical Profile

The physical properties of diethyl hexylphosphonate are governed by the balance between its polar phosphonate head group (

) and the lipophilic hexyl chain.

Table 1: Core Identification & Physical Data

Property	Value / Description	Notes
Chemical Name	Diethyl hexylphosphonate	Synonyms: Hexylphosphonic acid diethyl ester
CAS Number	16165-66-5	Distinct from D2EHPA (298-07-7)
Formula		Molecular Weight: 222.26 g/mol
Appearance	Colorless to pale yellow liquid	Viscous oil at RT
Boiling Point (Atm)	> 260°C (Theoretical)	Decomposes. Do not distill at 760 mmHg.[1][2]
Boiling Point (Vac)	130°C – 145°C @ 5–10 mmHg	Recommended purification range.
Density	0.94 – 0.96 g/mL (at 20°C)	Estimated based on homologous series trends.
Refractive Index		Useful for quick purity checks.
Solubility	Soluble in organic solvents (CHCl ₃ , Hexane); Insoluble in water	(Lipophilic)

Senior Scientist Note:

- **Boiling Point Caution:** You will rarely find a definitive atmospheric boiling point because the phosphonate ester linkage is susceptible to thermal degradation above 200°C. Always rely on vacuum distillation data.
- **Density Trends:** As the alkyl chain length increases from Ethyl (

) to Hexyl (

), the density decreases, approaching the density of the parent alkane.

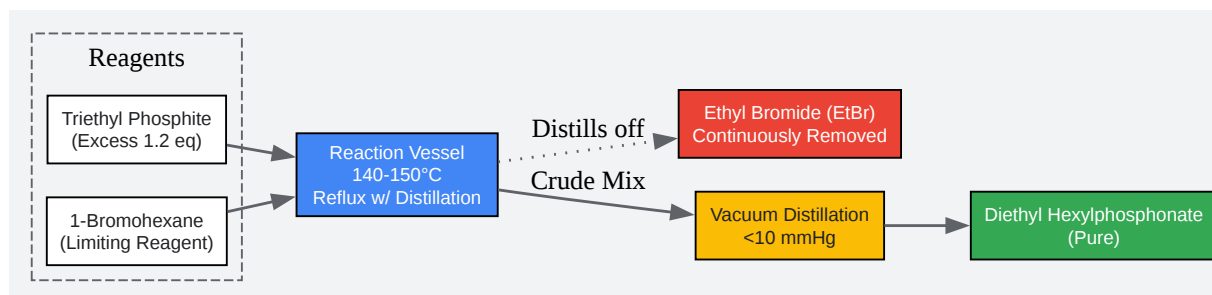
Synthesis & Purification: The Michaelis-Arbuzov Protocol

The most robust route to diethyl hexylphosphonate is the Michaelis-Arbuzov rearrangement. This reaction is thermodynamically driven by the formation of the strong phosphoryl bond (

).

Mechanism & Workflow

The reaction involves the nucleophilic attack of triethyl phosphite on 1-bromohexane, forming a phosphonium intermediate, followed by the elimination of ethyl bromide.



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Figure 1: Michaelis-Arbuzov Synthesis Workflow. Removing EtBr is critical to drive the equilibrium forward.

Step-by-Step Protocol

- Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer, an addition funnel, and a short-path distillation head (Claisen adapter recommended).

- Reagent Loading: Charge the flask with Triethyl phosphite (1.2 equivalents). The excess is necessary to ensure complete consumption of the alkyl halide.
- Heating: Heat the phosphite to 140°C under an inert atmosphere (or).
- Addition: Add 1-Bromohexane (1.0 equivalent) dropwise via the addition funnel.
 - Critical Control Point: The reaction is exothermic.[3] Control the addition rate so the temperature remains between 140°C and 150°C.
- Byproduct Removal: As the reaction proceeds, Ethyl Bromide (BP ~38°C) will form. Allow it to distill off continuously. This prevents the reverse reaction (Vonichek reaction) and drives conversion.
- Completion: Once addition is complete, maintain temperature at 150°C for 2–4 hours until EtBr evolution ceases.
- Purification:
 - Cool the mixture.
 - Apply vacuum (gradually down to 5–10 mmHg).
 - First fraction: Remove unreacted Triethyl phosphite (BP ~45°C @ 10 mmHg).
 - Main fraction: Collect Diethyl hexylphosphonate at 130–145°C @ 5–10 mmHg.

Experimental Characterization Methodologies

To validate the purity of your synthesized compound, use the following self-validating protocols.

A. Density Determination (Oscillating U-Tube)

Why: Density is a sensitive indicator of residual starting material (Triethyl phosphite

) vs. product.

- Instrument: Anton Paar DMA series or equivalent.
- Calibration: Verify with air and HPLC-grade water at 20.00°C.
- Measurement: Inject ~1 mL of sample. Ensure no microbubbles (bubbles cause artificially low readings).
- Validation: If

g/mL, check for residual solvent or unreacted phosphite.

B. Boiling Point Profiling (Vacuum)

Why: Confirms identity and absence of high-boiling oligomers.

- Setup: Micro-distillation apparatus with a digital vacuum gauge (Manometer).
- Procedure: Record the vapor temperature (

) vs. pressure (

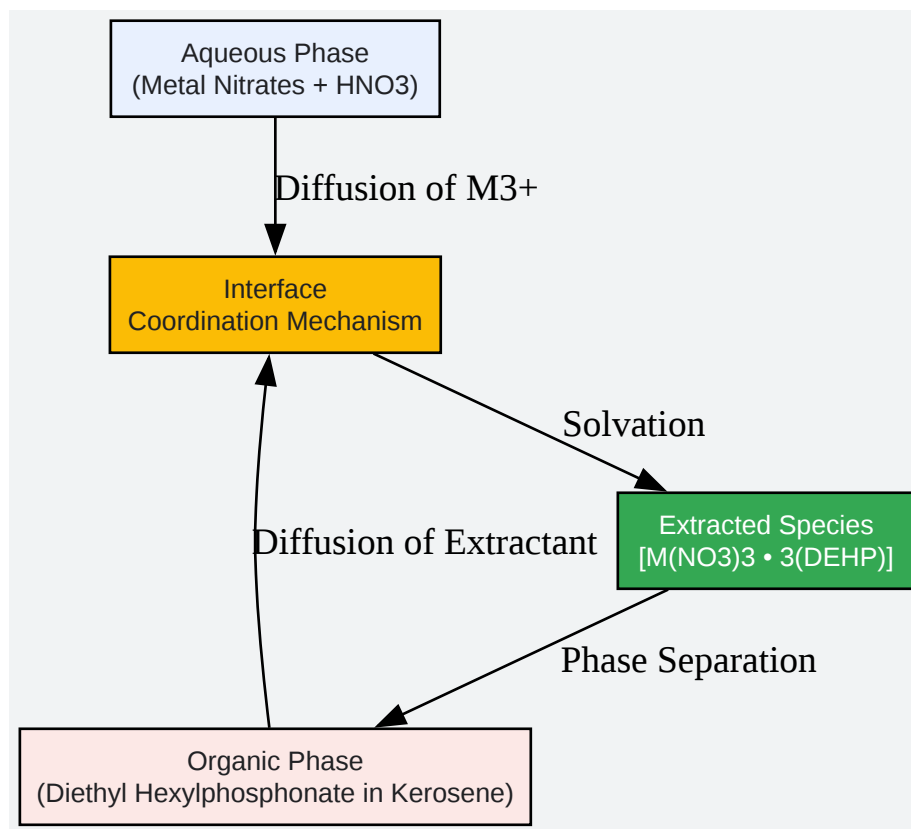
).
- Nomograph Correction: Convert observed

to atmospheric equivalent (

) using the Clausius-Clapeyron relation only for reporting purposes, noting the decomposition risk.

Applications: Solvent Extraction Logic

Diethyl hexylphosphonate acts as a neutral solvating extractant. In nuclear fuel reprocessing or rare earth separation, it extracts metal nitrates by coordinating through the phosphoryl oxygen.



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Figure 2: Mechanism of Neutral Solvation Extraction. The high lipophilicity of the hexyl chain ensures the complex remains in the organic phase.

Key Application Insight: Unlike acidic extractants (D2EHPA), neutral phosphonates do not release protons (

) upon complexation. This means extraction efficiency is less dependent on pH control and more dependent on nitrate concentration (salting-out effect).

References

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